molecular formula C12H23NO4 B1372710 (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid CAS No. 71066-01-8

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

Cat. No.: B1372710
CAS No.: 71066-01-8
M. Wt: 245.32 g/mol
InChI Key: XVQDXDHZJPGIIN-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a chiral amino acid derivative commonly used in organic synthesis, particularly in the preparation of peptides. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid typically involves the protection of the amino group of (S)-2-aminoheptanoic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine in an organic solvent like tetrahydrofuran or acetonitrile. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides

Major Products

    Hydrolysis: (S)-2-aminoheptanoic acid.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: (S)-2-((tert-Butoxycarbonyl)amino)heptanol.

    Substitution: Amides or other derivatives

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)hexanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)octanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)pentanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is unique due to its specific chain length and chiral center, which can influence its reactivity and interactions in synthetic and biological systems. Compared to its analogs, it offers distinct steric and electronic properties that can be advantageous in certain applications .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQDXDHZJPGIIN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654302
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71066-01-8
Record name Heptanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71066-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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